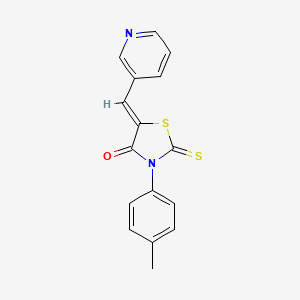
3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. In
Scientific Research Applications
3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of microbial pathogens, including bacteria and fungi. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple pathways. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been found to inhibit the NF-kB pathway, which is involved in inflammation and cancer development. In addition, this compound has been shown to scavenge free radicals and inhibit oxidative stress, which is involved in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and scavenging of free radicals. This compound has also been shown to modulate the expression of various genes and proteins involved in cancer development and inflammation.
Advantages and Limitations for Lab Experiments
3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its potent anticancer and antimicrobial activity, as well as its anti-inflammatory and antioxidant properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
Future research on 3-(4-methylphenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one should focus on optimizing the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Future research should also focus on developing novel derivatives of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-4-6-13(7-5-11)18-15(19)14(21-16(18)20)9-12-3-2-8-17-10-12/h2-10H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGKZZRJPQUSDS-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B4706255.png)
![isopropyl 4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4706256.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4706265.png)
![N-methyl-N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4706276.png)
![5-({4-[N-(5-methyl-2-furoyl)ethanehydrazonoyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4706281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4706287.png)
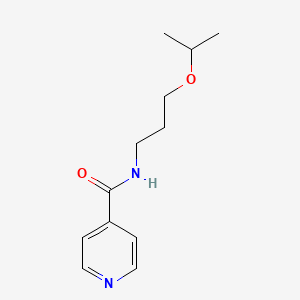
![1-ethyl-4-[2-(4-ethylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4706300.png)
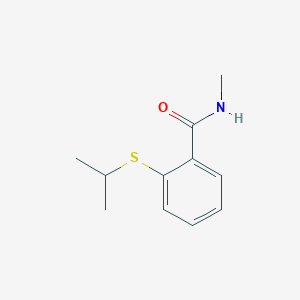
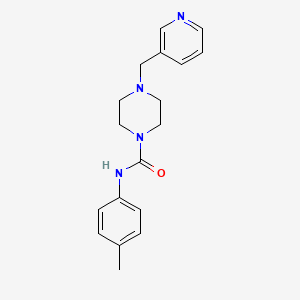
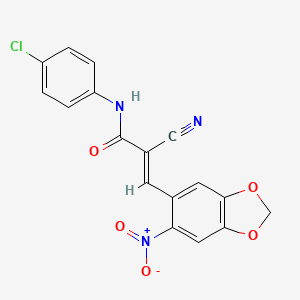
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)